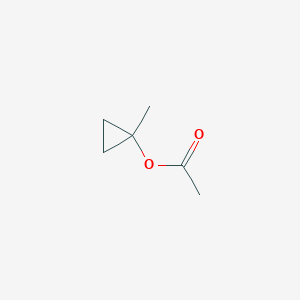

1-methylcyclopropyl acetate

Description

1-Methylcyclopropyl acetate is a cyclopropane-derived ester characterized by a methyl-substituted cyclopropane ring linked to an acetyloxy group. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability, making such compounds valuable in stereoselective synthesis and drug design .

Properties

IUPAC Name |

(1-methylcyclopropyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)8-6(2)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRMRENRBUDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylcyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation process.

Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-1-methylcyclopropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-methylcyclopropyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 1-methylcyclopropanol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: 1-Methylcyclopropanol.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Industry

1-Methylcyclopropyl acetate serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural properties allow it to participate in reactions such as esterification and alkylation, facilitating the formation of complex molecules with potential therapeutic effects.

Case Study: Antimalarial Compounds

Recent studies have explored the use of 1-methylcyclopropyl acetate in developing antimalarial agents. For example, modifications involving this compound have shown promising results in enhancing the efficacy of certain cyclic peptides against Plasmodium falciparum, suggesting its potential role in combating drug resistance in malaria treatments .

Agricultural Chemicals

The compound is also utilized in the formulation of agricultural chemicals. Its unique chemical structure allows it to function effectively as a pesticide or herbicide intermediate, contributing to the development of safer and more effective agricultural products.

Case Study: Biodegradability Assessment

Microbial assays have been conducted to assess the biodegradability of 1-methylcyclopropyl acetate, indicating its environmental impact and suitability for use in sustainable agricultural practices.

Industrial Chemistry

In industrial applications, 1-methylcyclopropyl acetate is employed in processes such as solvent extraction due to its unique solvency properties. It can dissolve a wide range of organic compounds, making it valuable for cleaning and extraction processes.

Table: Comparison of Solvent Properties

| Property | 1-Methylcyclopropyl Acetate | Acetone | Ethanol |

|---|---|---|---|

| Boiling Point (°C) | 139 | 56 | 78 |

| Density (g/cm³) | 0.92 | 0.79 | 0.789 |

| Miscibility with Water | Slightly miscible | Miscible | Miscible |

Mechanism of Action

The mechanism of action of 1-acetoxy-1-methylcyclopropane involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 1-methylcyclopropanol, which may interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-methylcyclopropyl acetate with structurally related cyclopropane esters and acetates, emphasizing molecular properties, hazards, and applications:

Key Comparative Insights

Structural Features and Reactivity

- Substituent Effects: 1-Methylcyclopropyl acetate lacks bulky or polar substituents (e.g., cyano, phenyl) seen in analogs like (1S,2S,3S)-2-cyano-3-methyl-1-(p-tolyl)cyclopropyl acetate . This simplicity may enhance its volatility and reduce steric hindrance in reactions. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid contains a thiol group, increasing its reactivity in nucleophilic substitutions and metal coordination, critical for drug synthesis .

Physical Properties

- Volatility : 1-Methylcyclopropyl acetate likely has a lower boiling point than bulkier esters like dicyclopentenyloxyethyl acrylate (248.3 g/mol) due to its smaller molecular weight (~114 vs. 248.3 g/mol).

- Stability: Cyclopropane rings in all analogs confer strain, but electron-withdrawing groups (e.g., cyano in ) may enhance stability against ring-opening reactions .

Biological Activity

1-Methylcyclopropyl acetate is an organic compound with unique structural properties that contribute to its biological activities. This compound, characterized by a cyclopropane ring linked to an acetate group, has garnered interest in various fields, including pharmaceuticals and food technology. This article reviews the biological activity of 1-methylcyclopropyl acetate, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-methylcyclopropyl acetate is . Its structure includes a methyl group attached to a cyclopropane ring, which influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Functional Groups | Ester (acetate) |

| Structural Characteristics | Cyclopropane ring |

Antimicrobial Activity

1-Methylcyclopropyl acetate has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Listeria monocytogenes, making it a potential candidate for food preservation and safety applications.

Case Studies

- Antimicrobial Efficacy : Research demonstrated that 1-methylcyclopropyl acetate exhibited significant antibacterial effects when incorporated into food packaging materials. The compound's ability to alter membrane permeability was noted as a key mechanism for its antimicrobial action .

- Comparative Studies : In comparative studies with other compounds, 1-methylcyclopropyl acetate outperformed some traditional preservatives in terms of efficacy against specific foodborne pathogens, suggesting its potential as an alternative preservative .

The mechanisms through which 1-methylcyclopropyl acetate exerts its biological effects include:

- Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Ethylene Production : Similar to 1-methylcyclopropene (1-MCP), it may inhibit ethylene production in fruits, thereby delaying ripening and senescence processes .

Applications in Food Technology

Due to its antimicrobial properties, 1-methylcyclopropyl acetate is being explored for use in active food packaging systems. Its inclusion in biodegradable films can enhance food safety by extending shelf life and reducing spoilage.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and Listeria |

| Mechanism | Disrupts cell membranes; inhibits ethylene |

| Application | Potential use in food packaging |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylcyclopropyl acetate, and how are purity and yield optimized?

- Methodology : The compound is synthesized via acetylation of 1-methylcyclopropanol using acetic anhydride or acetyl chloride under controlled conditions. Purification involves fractional distillation (bp 111–113°C) to isolate the product from unreacted reagents and byproducts. Analytical techniques like gas chromatography (GC) or preparative vapor-phase chromatography (vpc) are critical for purity assessment, as described in early pyrolysis studies .

- Key Data : Boiling point (111–113°C) aligns with literature values, and yields depend on reaction stoichiometry and catalyst selection.

Q. What standard analytical methods are recommended for characterizing 1-methylcyclopropyl acetate?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while GC-MS identifies volatile impurities. Infrared (IR) spectroscopy verifies ester functional groups (C=O stretch ~1740 cm⁻¹). For pyrolysis studies, preparative vpc is essential for isolating reaction products like 2-methylallyl acetate .

Advanced Research Questions

Q. How does pyrolysis of 1-methylcyclopropyl acetate proceed mechanistically, and what factors influence product distribution?

- Methodology : Pyrolysis at 465–485°C induces cyclopropane ring opening via homolytic cleavage, forming allylic acetates (e.g., 2-methylallyl acetate). Reaction monitoring via GC-MS and kinetic studies (e.g., time-resolved product analysis) reveal temperature-dependent selectivity.

- Data Contradictions : reports 52% conversion to 2-methylallyl acetate, while notes quantitative conversion in trimethyl derivatives. These discrepancies suggest substituent effects on radical stability and transition-state energetics .

Q. Why do discrepancies exist in reaction rates between decarbonylation and perester thermolysis for generating 1-methylcyclopropyl radicals?

- Methodology : Comparative kinetic studies (e.g., Arrhenius analysis) and computational modeling (DFT) assess bond dissociation energies. highlights a 45-fold rate acceleration in decarbonylation vs. perester thermolysis, attributed to competing one-bond (O–O) vs. two-bond cleavage mechanisms .

- Hypothesis : Methyl substituents may stabilize radicals in decarbonylation but not in perester pathways due to mechanistic shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.